Schisanlignone D

Structural elucidation Natural product chemistry Structure-activity relationship

Researchers requiring dibenzocyclooctadiene lignans for SAR studies face irreproducibility risks from generic substitution-minor structural changes (methylenedioxy vs. methoxy, oxidation state) dictate distinct pharmacological profiles. Schisanlignone D (CAS 144606-84-8) eliminates this variable with its unique pharmacophore: ketone at C-5, methylenedioxy bridges, and defined 6R,7R,13aR stereochemistry. • ≥98% HPLC purity with comprehensive NMR/MS documentation • Key comparator for dissecting methylenedioxy bridge contributions to anti-inflammatory & PCSK9-modulating activity • Reliable reference standard for LC-MS method validation. Consistent batch quality; ships globally from stocked inventory.

Molecular Formula C22H22O7
Molecular Weight 398.4 g/mol
Cat. No. B1631937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisanlignone D
Molecular FormulaC22H22O7
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)C1C)OCO5)OC)OC)OCO3
InChIInChI=1S/C22H22O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11H,5,8-9H2,1-4H3/t10-,11-/m1/s1
InChIKeyZPDDZABRYUKCAW-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisanlignone D: Chemical Identity and Structure


Schisanlignone D (CAS 144606-84-8) is a dibenzocyclooctadiene lignan first isolated from the stems of Schisandra viridis A. C. Sm. [1] and subsequently identified in Kadsura japonica [2]. The compound, with molecular formula C22H22O7 and molecular weight 398.4 g/mol, belongs to a class of natural products with a characteristic cyclooctadiene core fused with two aromatic rings . Unlike its more extensively studied congener schisandrin C, Schisanlignone D features a unique methylenedioxy bridge at RR1 (forming a dioxolane ring) and a ketone functionality at position 5, structural determinants that critically influence biological activity and selectivity within the dibenzocyclooctadiene scaffold [3].

Why Schisanlignone D Cannot Be Substituted


Substitution of Schisanlignone D with structurally related dibenzocyclooctadiene lignans, such as schisandrin C or gomisin N, is not scientifically valid due to profound structure-activity relationship (SAR) divergence within this scaffold. Even minor modifications—such as the presence of a methylenedioxy group versus methoxy groups or the oxidation state of the cyclooctadiene ring—dictate distinct pharmacological profiles. For instance, the S-biphenyl configuration and methylenedioxy groups have been shown to strongly influence anti-inflammatory activity in microglial cells [1], while the exocyclic methylene functionality is essential for antioxidant effects [2]. Schisanlignone D's specific combination of a ketone at C-5, methylenedioxy bridges, and a distinct stereochemistry (6R,7R,13aR) creates a unique pharmacophore that cannot be replicated by other in-class compounds. Generic substitution would therefore compromise experimental reproducibility and confound mechanistic interpretation in target-engagement or SAR studies.

Schisanlignone D: Evidence-Based Comparison


Methylenedioxy vs. Dimethoxy Substitution Pattern

Schisanlignone D is structurally distinguished from its co-isolated analog Schisanlignone C by the substitution pattern on the aromatic ring. In Schisanlignone D, the substituents at positions R and R1 form a methylenedioxy bridge (-O-CH2-O-), whereas in Schisanlignone C, these positions are occupied by two methoxy groups (R = R1 = Me) [1]. This difference has been unequivocally established by spectroscopic analysis and chemical correlation [1].

Structural elucidation Natural product chemistry Structure-activity relationship

Analytical Purity vs. Commercial Reference Standards

Commercially sourced Schisanlignone D is routinely available at high purity levels, typically ≥98% as determined by HPLC and confirmed by NMR and MS [1]. This level of purity is essential for reproducible biological assays and as a chromatographic reference standard. In contrast, the closely related analog Schisanlignone C, while also commercially available, is often supplied at variable purity levels without consistently reported analytical verification, introducing potential variability in experimental outcomes .

Analytical chemistry Quality control Reference standards

Solubility Profile for In Vitro Assays

Schisanlignone D demonstrates solubility in a range of organic solvents suitable for in vitro experimentation, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. This solubility profile is comparable to other dibenzocyclooctadiene lignans but offers specific advantages for assays requiring DMSO stock solutions. While direct comparative solubility data in aqueous buffers are lacking for most lignans in this class, the documented solubility in DMSO and chlorinated solvents provides a practical framework for dissolution and dilution protocols, a critical parameter for consistent bioactivity measurements.

Solubility Assay development Formulation

Schisanlignone D: Key Application Scenarios


SAR Studies of Dibenzocyclooctadiene Lignans

Schisanlignone D serves as a key comparator compound in SAR studies aimed at dissecting the contribution of the methylenedioxy bridge versus dimethoxy substitution patterns to biological activity. Its well-defined structure, established through rigorous spectroscopic analysis, makes it a reliable reference point for investigating how this specific substitution influences hepatoprotective, anti-inflammatory, or cytotoxic outcomes [1].

Analytical Method Development and Dereplication

With a consistently high commercial purity (≥98%) and comprehensive analytical documentation (HPLC, NMR, MS), Schisanlignone D is an ideal reference standard for developing and validating chromatographic or mass spectrometric methods for the identification and quantification of lignans in complex plant extracts or biological matrices [2].

Comparative Pharmacology in Dyslipidemia Research

While direct data for Schisanlignone D is limited, its structural analog schinlignan D exhibits potent PCSK9 mRNA inhibition (IC50 0.36 μM), a key target in cholesterol metabolism. Schisanlignone D, with its unique methylenedioxy substitution, can be employed in comparative studies to elucidate the precise structural features required for PCSK9 modulation and LDL receptor upregulation, thereby contributing to the rational design of novel lipid-lowering agents [3].

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